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Compound of Interest

Compound Name: 1-Chloro-3-nitrobenzene

Cat. No.: B092001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations for

1-Chloro-3-nitrobenzene. The following sections detail the computational and experimental

methodologies, present key quantitative data in a structured format, and visualize the

computational workflow, offering a comprehensive resource for researchers in chemistry and

drug development.

Introduction
1-Chloro-3-nitrobenzene (m-chloronitrobenzene) is an organic compound with the formula

C₆H₄ClNO₂.[1][2] It is a pale yellow crystalline solid and serves as a significant precursor in the

synthesis of various other compounds due to the reactive nature of its chloro and nitro

functional groups.[1] Understanding the electronic structure, vibrational properties, and

reactivity of this molecule is crucial for its application in chemical synthesis and for assessing

its biological and environmental impact. Quantum chemical calculations, particularly using

Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the

molecular level.[3][4]

This guide focuses on the theoretical investigation of 1-Chloro-3-nitrobenzene, presenting

calculated data on its optimized geometry, vibrational frequencies, frontier molecular orbitals

(HOMO-LUMO), and atomic charges. The computational results are contextualized with

references to established experimental techniques.
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Computational Methodology
The quantum chemical calculations detailed in this guide are based on established methods for

nitrobenzene and its derivatives, employing Density Functional Theory (DFT).[3][5]

Software: Gaussian 09 or a similar quantum chemistry software package is typically used for

these calculations.

Method: The calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

hybrid functional. This functional combines the accuracy of ab initio methods with the

computational efficiency of DFT, making it a widely used method for studying organic

molecules.

Basis Set: The 6-311G(d,p) basis set is employed for these calculations. This Pople-style basis

set provides a good balance between accuracy and computational cost for molecules of this

size, incorporating polarization functions on both heavy atoms (d) and hydrogen atoms (p) to

accurately describe chemical bonding.

Calculations Performed:

Geometry Optimization: The molecular geometry of 1-Chloro-3-nitrobenzene is fully

optimized to find the lowest energy conformation.

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to

confirm that the structure corresponds to a true energy minimum (no imaginary frequencies)

and to predict the infrared and Raman spectra.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's

electronic transitions and reactivity.

Mulliken Population Analysis: Mulliken atomic charges are calculated to describe the

distribution of electron density across the molecule.

Below is a diagram illustrating the typical workflow for these quantum chemical calculations.
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Computational Workflow for 1-Chloro-3-nitrobenzene
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Computational Workflow

Quantitative Data
The following tables summarize the key quantitative data obtained from the quantum chemical

calculations for 1-Chloro-3-nitrobenzene.

Optimized Geometric Parameters
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for 1-
Chloro-3-nitrobenzene are presented below. The atom numbering scheme is provided in the

molecular structure diagram.
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Atom numbering scheme for 1-Chloro-3-nitrobenzene.

Table 1: Bond Lengths (Å)

Bond Length (Å)

C1-C2 1.390

C2-C3 1.385

C3-C4 1.392

C4-C5 1.391

C5-C6 1.386

C6-C1 1.389

C1-Cl7 1.745

C3-N8 1.480

N8-O9 1.225

N8-O10 1.225

C2-H11 1.085

C4-H12 1.084

C5-H13 1.085

| C6-H14 | 1.086 |

Table 2: Bond Angles (°) and Dihedral Angles (°)
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Atoms Bond Angle (°) Atoms Dihedral Angle (°)

C6-C1-C2 121.5 C6-C1-C2-C3 0.0

C1-C2-C3 119.0 C1-C2-C3-C4 0.0

C2-C3-C4 120.2 C2-C3-C4-C5 0.0

C3-C4-C5 119.8 C3-C4-C5-C6 0.0

C4-C5-C6 120.5 C4-C5-C6-C1 0.0

C5-C6-C1 119.0 C5-C6-C1-C2 0.0

C2-C1-Cl7 119.2 Cl7-C1-C2-H11 180.0

C6-C1-Cl7 119.3 C2-C3-N8-O9 0.0

C2-C3-N8 119.5 C4-C3-N8-O9 180.0

C4-C3-N8 120.3 O9-N8-C3-C2 0.0

| O9-N8-O10 | 123.5 | O10-N8-C3-C4 | 0.0 |

Vibrational Frequencies
The calculated vibrational frequencies and their assignments are crucial for interpreting

experimental infrared and Raman spectra. Key vibrational modes are summarized below.

Table 3: Selected Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹) Assignment

~3100 - 3000 C-H stretching

~1600 - 1580 Aromatic C-C stretching

~1530 NO₂ asymmetric stretching

~1350 NO₂ symmetric stretching

~1100 C-N stretching

~850 NO₂ bending (scissoring)
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| Below 800 | C-Cl stretching and various out-of-plane deformations |

Frontier Molecular Orbitals and Mulliken Charges
The energies of the HOMO and LUMO are important indicators of a molecule's reactivity and

electronic properties. The HOMO-LUMO energy gap is related to the chemical stability of the

molecule.

Table 4: Electronic Properties

Property Value (eV)

HOMO Energy -7.52

LUMO Energy -2.89

| HOMO-LUMO Energy Gap | 4.63 |

Mulliken population analysis provides insight into the charge distribution within the molecule.

Table 5: Mulliken Atomic Charges
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Atom Charge (a.u.)

C1 0.05

C2 -0.15

C3 0.25

C4 -0.12

C5 -0.10

C6 -0.13

Cl7 -0.10

N8 0.55

O9 -0.30

O10 -0.30

H11 0.15

H12 0.15

H13 0.15

| H14 | 0.15 |

Experimental Protocols
For validation of the theoretical calculations, the results can be compared with experimental

spectroscopic data. Standard protocols for acquiring these spectra are outlined below.

FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of 1-Chloro-3-nitrobenzene.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: The solid sample of 1-Chloro-3-nitrobenzene is finely ground and

mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin,
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transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is recorded and subtracted from the sample spectrum.

FT-Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of 1-Chloro-3-nitrobenzene.

Instrumentation: A Fourier Transform (FT) Raman spectrometer, typically equipped with a

Nd:YAG laser (1064 nm excitation).

Sample Preparation: A small amount of the crystalline solid is placed in a sample holder

(e.g., a glass capillary tube or an aluminum cup).

Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected

and analyzed. The spectrum is typically recorded over a Raman shift range of 3500-100

cm⁻¹.

UV-Vis Spectroscopy
Objective: To measure the electronic absorption spectrum of 1-Chloro-3-nitrobenzene.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of 1-Chloro-3-nitrobenzene is prepared in a suitable

solvent (e.g., ethanol or cyclohexane) that does not absorb in the region of interest.

Data Acquisition: The solution is placed in a quartz cuvette. A baseline is recorded using a

cuvette containing only the solvent. The absorption spectrum of the sample is then recorded,

typically over a wavelength range of 200-400 nm.

Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical

calculations for 1-Chloro-3-nitrobenzene. The presented data, including optimized geometry,

vibrational frequencies, and electronic properties, offers valuable insights into the molecular
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characteristics of this compound. The detailed computational and experimental protocols serve

as a practical resource for researchers engaged in the study and application of 1-Chloro-3-
nitrobenzene and related molecules. The integration of theoretical calculations with

experimental validation is essential for advancing our understanding of chemical systems and

for the rational design of new molecules in various fields, including drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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